![molecular formula C14H11BrN2O B5788289 3-(4-bromophenyl)-N-3-pyridinylacrylamide](/img/structure/B5788289.png)
3-(4-bromophenyl)-N-3-pyridinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-3-pyridinylacrylamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been shown to have potential therapeutic applications in cancer treatment. In
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the inhibition of protein kinases. Specifically, this compound targets the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This inhibition leads to a disruption of cellular signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-N-3-pyridinylacrylamide are primarily related to its inhibition of protein kinases. This inhibition can lead to a decrease in cell viability and proliferation, making this compound a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromophenyl)-N-3-pyridinylacrylamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of protein kinases, making it a useful tool for studying cellular signaling pathways. However, one limitation of this compound is its potential for off-target effects. As with any chemical compound, it is important to carefully control for potential off-target effects when using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(4-bromophenyl)-N-3-pyridinylacrylamide. One area of interest is the development of more selective protein kinase inhibitors that target specific signaling pathways. Additionally, this compound may have potential therapeutic applications in the treatment of other diseases beyond cancer and inflammatory disorders. Finally, further research is needed to fully understand the potential off-target effects of this compound and how to control for them in lab experiments.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the reaction of 4-bromoaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final product. The synthesis of this compound has been well-documented in the literature and is relatively straightforward.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-3-pyridinylacrylamide has been extensively used in scientific research as a protein kinase inhibitor. It has been shown to have potential therapeutic applications in cancer treatment, as many cancer cells rely on protein kinases for survival and proliferation. Additionally, this compound has been used to study the role of protein kinases in various disease states, including neurodegenerative diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-3-11(4-7-12)5-8-14(18)17-13-2-1-9-16-10-13/h1-10H,(H,17,18)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRMTOFBUJSEE-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(pyridin-3-yl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.